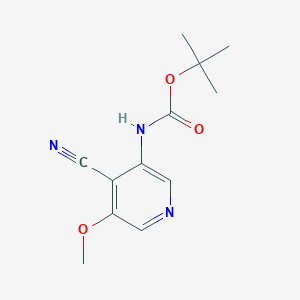
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Descripción general
Descripción
Tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (TBMC) is a compound derived from pyridine and carbamate. It is a nitrogen-containing heterocyclic compound with a molecular weight of 241.27 g/mol. TBMC is used in many scientific research applications, such as in the synthesis of other compounds, in biochemical and physiological experiments, and in drug discovery.
Aplicaciones Científicas De Investigación
Solar Cell Improvements
Researchers have explored the effects of pyridine derivatives, including compounds similar to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, on the performance of dye-sensitized solar cells. The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes significantly increases the open-circuit potential of these cells, attributed to a shift in the TiO2 band edge and an increase in electron lifetime, which collectively enhance solar cell efficiency (Boschloo, Häggman, & Hagfeldt, 2006). Similarly, a study on alternative bases for dye-sensitized solar cells employing a copper redox mediator found that specific pyridine derivatives, including 4-methoxypyridine, influenced the electrochemical properties of the redox mediator, optimizing the solar conversion performance of these cells (Ferdowsi et al., 2018).
Fluorescence and Chemical Synthesis
Compounds structurally related to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate have been synthesized for various applications, including as intermediates in the synthesis of biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method was established for such compounds, showcasing their importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017). Additionally, derivatives like 4,6-Disubstituted-3-cyano-2-methylpyridines, prepared from α,β-unsaturated carbonyl compounds, exhibit intense fluorescence, making them useful for applications requiring fluorescent materials (Matsui, Oji, Hiramatsu, Shibata, & Muramatsu, 1992).
Environmental and Analytical Chemistry
The degradation pathways of methyl tert-butyl ether (MTBE) under the UV/H2O2 process were explored, identifying tert-butyl formate among primary byproducts, indicating the relevance of tert-butyl based compounds in environmental remediation studies (Stefan, Mack, & Bolton, 2000). Moreover, the quantification of synthetic phenolic antioxidants in foods involves analysis of compounds like tert-butylhydroquinone, underscoring the importance of tert-butyl derivatives in food chemistry and safety assessments (Perrin & Meyer, 2002).
Propiedades
IUPAC Name |
tert-butyl N-(4-cyano-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPKKLTFIYIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670119 | |
| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate | |
CAS RN |
1045858-19-2 | |
| Record name | 1,1-Dimethylethyl N-(4-cyano-5-methoxy-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)
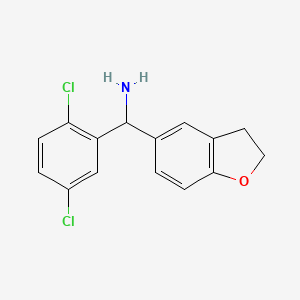
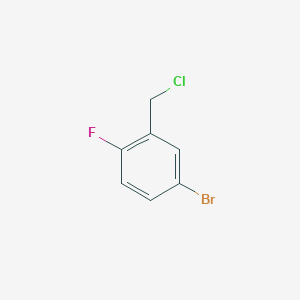
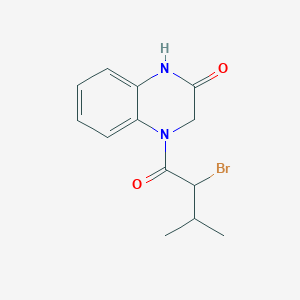
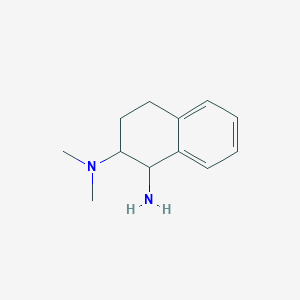
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
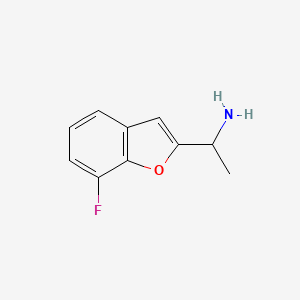
![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)
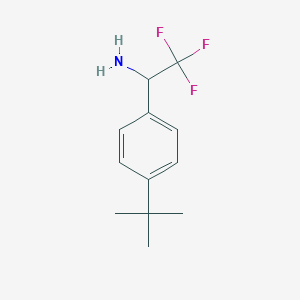
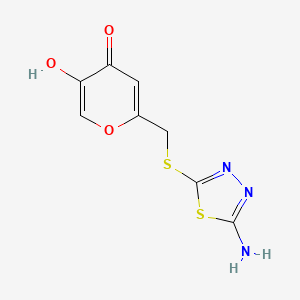
![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
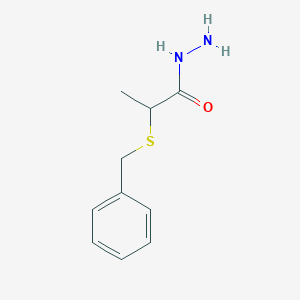
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)